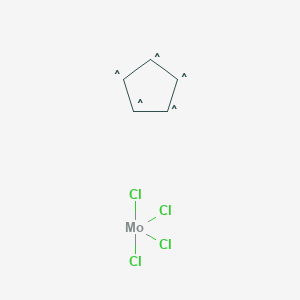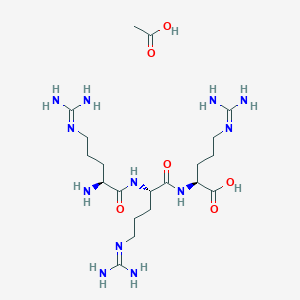
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(trifluoromethyl)phenol hydrochloride is an organic compound with the CAS Number: 454-81-9 . It has a molecular weight of 213.59 and its IUPAC name is 2-amino-4-(trifluoromethyl)phenol hydrochloride . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-(trifluoromethyl)phenol hydrochloride can be represented by the linear formula: C7H7ClF3NO . The InChI code for this compound is 1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-(trifluoromethyl)phenol hydrochloride include its molecular weight (213.59 ). The compound appears as a crystalline powder .Wissenschaftliche Forschungsanwendungen
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has many applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the study of biochemical and physiological effects, such as the inhibition of various enzymes. It is also used to study the mechanism of action of various drugs, as well as the effects of drugs on the body.
Wirkmechanismus
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has a wide range of effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the enzyme lipoxygenase-2 (LOX-2), which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has a wide range of effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the enzyme lipoxygenase-2 (LOX-2), which is involved in the metabolism of fatty acids. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% in lab experiments is its high purity and low cost. It is also easy to use, as it is soluble in water and ethanol. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is a strong acid and should be handled with caution.
Zukünftige Richtungen
The future of 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is bright. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also being studied for its potential to treat various diseases, such as cancer and Alzheimer’s disease. In addition, it is being studied for its potential to reduce inflammation and pain. Finally, it is being studied for its potential to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and lipoxygenase-2 (LOX-2).
Synthesemethoden
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is synthesized through a reaction of 2-amino-4-(trifluoromethyl)phenol and hydrochloric acid. The reaction is carried out in a solvent, such as ethanol, to dissolve the reactants. The reaction is exothermic and proceeds at room temperature. The product is collected by filtration and dried.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-4-(trifluoromethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNZJHMENXJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)


![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)


![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)